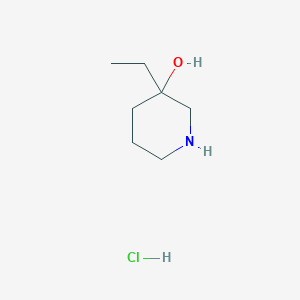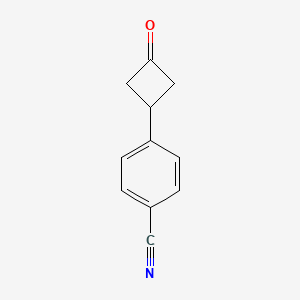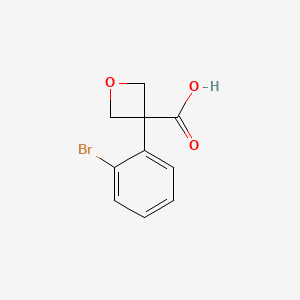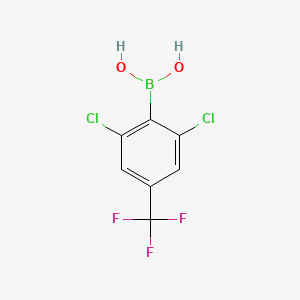
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Vue d'ensemble
Description
“1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.27300 . The compound is used in various chemical reactions and has been mentioned in several peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented. The compound has a molecular weight of 229.27300 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
1. Synthesis and Application in Organic Chemistry
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate is utilized in various synthetic processes in organic chemistry. For instance, it has been used in the highly stereoselective hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, resulting in important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Similarly, it plays a role in the preparation of 1,2-oxazetidines, a significant process in the field of organic synthesis (Liu, Chen, Zhou, & Tan, 2017).
2. Involvement in Diastereoselective Alkylation
This compound is involved in the diastereoselective alkylation of diastereomers of oxazolidine dicarboxylates. The presence of bulky ring substituents like tBu, along with Boc as the N-protecting group, leads to the formation of specific alkylated diastereomers, which are significant in chemical synthesis (Koskinen, Saarenketo, & Straub, 2004).
3. Contribution to Theoretical Chemistry Studies
In theoretical chemistry, this compound is studied for its reactivity and selectivity. For example, a theoretical study on rhodium(I) catalyzed carbonylative ring expansions of aziridines involved this compound, providing insights into the regioselectivity and enantiospecificity of these reactions (Ardura, López, & Sordo, 2006).
4. Role in Methylation Processes
It has been reported in the context of methylation processes as well, such as the highly diastereoselective methylation of five-ring N,O-acetals. This is crucial for determining the configuration of methylated products, which has implications in synthetic organic chemistry (Koskinen, Brunner, Straub, Saarenketo, & Rissanen, 2004).
Safety and Hazards
The safety information available indicates that “1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate” may pose certain hazards. The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, and the precautionary statement is P261 .
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-methylazetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBYQSHKGEXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

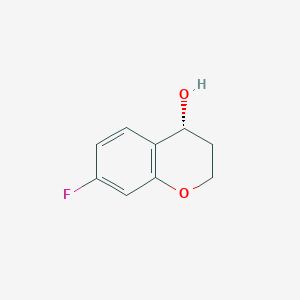
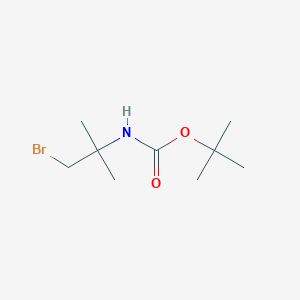
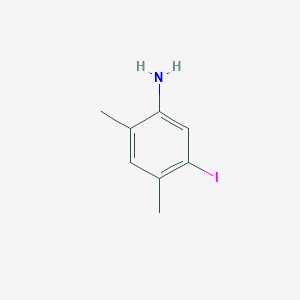
![4-[(Ethylamino)methyl]pyrocatechol Hydrobromide](/img/structure/B1470933.png)
![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)
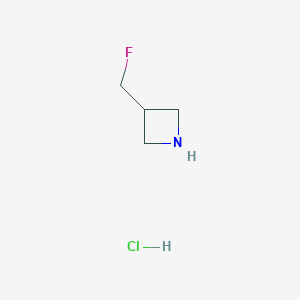
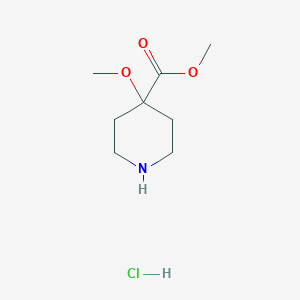

![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)

